molecular formula C24H17FN4O B2487903 N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide CAS No. 932290-05-6

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide

Cat. No.: B2487903
CAS No.: 932290-05-6
M. Wt: 396.425
InChI Key: FVLKYWQDVDHTTG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a phenyl group at position 3 and an acetamide moiety linked to a 2-fluorophenyl group. This structure combines a fused bicyclic system (pyrazoloquinoline) with fluorinated aromatic and amide functionalities, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O/c25-19-11-5-7-13-21(19)27-22(30)15-29-24-17-10-4-6-12-20(17)26-14-18(24)23(28-29)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLKYWQDVDHTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Key Observations :

  • Pyrazoloquinoline vs. Pyrazolopyridine: The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from pyrazolo[3,4-b]pyridine derivatives (e.g., compound 4g in ), which lack the fused quinoline system. The extended conjugation in quinoline may enhance π-π stacking interactions in biological targets.
  • Fluorophenyl Substitution : The 2-fluorophenyl group is a recurring motif in analogs like those in and , suggesting its role in modulating electronic properties and metabolic stability.
  • Amide Linker : The acetamide bridge is critical for hydrogen bonding, as seen in compound 4g (melting point 221–223°C), where it contributes to crystallinity and stability .

Pharmacological Implications (Inferred from Structural Trends)

  • Acetylcholinesterase Inhibition : highlights pyrazole- and quinazoline-based acetamides (e.g., compound 9) as acetylcholinesterase inhibitors, suggesting the target compound may share this activity due to structural similarities .
  • Kinase Modulation: Pyrazoloquinolines are known to interact with kinase domains.

Biological Activity

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H17FN4O
  • Molecular Weight : 396.4164 g/mol
  • CAS Number : 932290-05-6

The compound features a pyrazolo[4,3-c]quinoline core, which is known for its diverse biological properties. The presence of the fluorophenyl and acetamide groups enhances its pharmacological profile.

1. Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. For instance, the compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

Key Findings :

  • The compound demonstrated potent inhibition of LPS-stimulated NO production.
  • Structure–activity relationship (SAR) analyses indicated that specific substitutions on the phenyl ring influence anti-inflammatory efficacy.

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (μM)Cytotoxicity (%)
This compoundTBDTBD
Control (1400 W)0.399% survival at 10 μM

2. Anticancer Activity

The compound also shows promise as an anticancer agent. Pyrazolo[4,3-c]quinoline derivatives have been reported to induce apoptosis in various cancer cell lines.

Case Study :
In a study evaluating the cytotoxic effects against A549 lung cancer cells, compounds similar to this compound exhibited significant growth inhibition with IC50 values in the low micromolar range.

Table 2: Anticancer Activity Against A549 Cells

CompoundIC50 (μM)Mechanism of Action
This compoundTBDInduction of apoptosis
Reference Compound49.85Apoptosis and autophagy

3. Other Pharmacological Effects

Beyond its anti-inflammatory and anticancer properties, this compound has been investigated for additional biological activities, including:

  • Antimicrobial Activity : Similar derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity.

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